molecular formula C11H8 B14242975 1,3-Diethynyl-2-methylbenzene CAS No. 514790-50-2

1,3-Diethynyl-2-methylbenzene

Cat. No.: B14242975
CAS No.: 514790-50-2
M. Wt: 140.18 g/mol
InChI Key: XPWBJOAKJXVYGW-UHFFFAOYSA-N
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Description

1,3-Diethynyl-2-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups and one methyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethynyl-2-methylbenzene can be synthesized through various methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethynyl groups using electrophilic reagents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethynyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to form ethyl groups.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3-Diethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Diethynyl-2-methylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The ethynyl groups can interact with enzymes and other proteins, affecting their activity and function.

    Pathways Involved: The compound can participate in various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

1,3-Diethynyl-2-methylbenzene can be compared with other similar compounds, such as:

    1,3-Diethynylbenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1,3-Diethyl-2-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to different chemical properties and uses.

    1,3-Dimethyl-2-ethynylbenzene:

Uniqueness: this compound is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

514790-50-2

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,3-diethynyl-2-methylbenzene

InChI

InChI=1S/C11H8/c1-4-10-7-6-8-11(5-2)9(10)3/h1-2,6-8H,3H3

InChI Key

XPWBJOAKJXVYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C#C)C#C

Origin of Product

United States

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